molecular formula C19H38N2O B12738203 1-Piperidineacetamide, N-dodecyl- CAS No. 102013-26-3

1-Piperidineacetamide, N-dodecyl-

Cat. No.: B12738203
CAS No.: 102013-26-3
M. Wt: 310.5 g/mol
InChI Key: WHMKYTUBDUCSDJ-UHFFFAOYSA-N
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Description

1-Piperidineacetamide, N-dodecyl- is a synthetic organic compound characterized by a piperidine ring (a six-membered amine heterocycle) linked to an acetamide group substituted with a dodecyl (C12H25) chain at the nitrogen atom.

Piperidine derivatives are well-documented in pharmaceutical research due to their structural versatility and ability to interact with biological targets .

Properties

CAS No.

102013-26-3

Molecular Formula

C19H38N2O

Molecular Weight

310.5 g/mol

IUPAC Name

N-dodecyl-2-piperidin-1-ylacetamide

InChI

InChI=1S/C19H38N2O/c1-2-3-4-5-6-7-8-9-10-12-15-20-19(22)18-21-16-13-11-14-17-21/h2-18H2,1H3,(H,20,22)

InChI Key

WHMKYTUBDUCSDJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCNC(=O)CN1CCCCC1

Origin of Product

United States

Preparation Methods

The synthesis of 1-Piperidineacetamide, N-dodecyl- typically involves the reaction of piperidine with dodecylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve more advanced techniques to ensure high yield and purity .

Chemical Reactions Analysis

1-Piperidineacetamide, N-dodecyl- undergoes various chemical reactions, including:

Scientific Research Applications

1-Piperidineacetamide, N-dodecyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Piperidineacetamide, N-dodecyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound’s structure plays a crucial role in its activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Physicochemical Properties

The table below compares key structural and physicochemical properties of 1-piperidineacetamide, N-dodecyl- with related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Lipophilicity (Predicted)
1-Piperidineacetamide, N-dodecyl- ~C18H36N2O ~296.5 Dodecyl chain, piperidine ring High (long alkyl chain)
N-Dodecylacetamide C14H29NO 227.39 Dodecyl chain, acetamide High
1-Piperidineacetamide, N-[(tetrahydro-2-furanyl)methyl]- C12H22N2O2 226.32 Tetrahydrofuran-methyl group Moderate (polar furan ring)
1-Piperidineacetamide, N-(1,1-dimethyloctyl)-, hydrochloride C17H35ClN2O 318.93 Branched octyl, hydrochloride salt Moderate (branched chain)

Key Observations :

  • The dodecyl chain in 1-piperidineacetamide, N-dodecyl- enhances lipophilicity compared to analogues with shorter or branched alkyl chains (e.g., dimethyloctyl derivatives) .
Enzyme Inhibition and Therapeutic Potential
  • BCI-121 (4-(aminocarbonyl)-N-(4-bromophenyl)-1-piperidineacetamide): A structurally related piperidineacetamide derivative inhibits SMYD3, a histone methyltransferase implicated in cancer.
Acute Toxicity
  • 1-Piperidineacetamide, N-(1,2,3,4-tetrahydro-7-methyl-9-acridinyl)- : Exhibits an LD50 of 290 mg/kg in mice (intraperitoneal), indicating moderate toxicity. The acridinyl group likely contributes to this profile through intercalation or DNA interaction .
  • N-Dodecyl pyridinium chloride : A cationic surfactant with bactericidal properties. The dodecyl chain facilitates membrane disruption, but the pyridinium group increases cytotoxicity compared to neutral piperidine derivatives .

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